7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde
Overview
Description
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a chemical compound with the molecular formula C7HBrF2N2OS and a molecular weight of 279.06 g/mol . This compound is part of the benzothiadiazole family, which is known for its applications in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves the use of 2-bromo-3,4-difluoro-6-nitroaniline as the starting material . The reduction reaction is carried out using tin(II) chloride (SnCl2) in a mixed solvent of ethyl acetate and another solvent . The reaction conditions include stirring the mixture at 100°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Scientific Research Applications
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic solar cells and light-emitting diodes.
Materials Science: Employed in the development of new materials with specific electronic properties.
Chemical Research: Utilized as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde involves its electron-withdrawing properties due to the presence of fluorine atoms . This makes it a valuable component in low-band gap polymer semiconductors, enhancing their electron affinity and lowering the band gap . The compound interacts with molecular targets by modifying the electronic properties of the materials it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another benzothiadiazole derivative with similar electronic properties.
4,7-Bis(5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Known for its use in high-performance polymer semiconductors.
Uniqueness
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties making it suitable for specialized applications in organic electronics and materials science .
Properties
IUPAC Name |
4-bromo-5,6-difluoro-2,1,3-benzothiadiazole-7-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF2N2OS/c8-3-5(10)4(9)2(1-13)6-7(3)12-14-11-6/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHLMJCOLMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C2=NSN=C12)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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